(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 221352-88-1
VCID: VC0051286
InChI: InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl
Molecular Formula: C19H23ClN2O3
Molecular Weight: 362.8 g/mol

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

CAS No.: 221352-88-1

Reference Standards

VCID: VC0051286

Molecular Formula: C19H23ClN2O3

Molecular Weight: 362.8 g/mol

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride - 221352-88-1

CAS No. 221352-88-1
Product Name (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride
Molecular Formula C19H23ClN2O3
Molecular Weight 362.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride
Standard InChI InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H
Standard InChIKey ZRXOWZYREIYUHG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl
Synonyms (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate Hydrochloride; N-Fmoc-2,2’-oxydiethylamine Hydrochloride
PubChem Compound 2756222
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator